molecular formula C13H18ClNO3 B1424687 Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride CAS No. 1220034-80-9

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride

Cat. No.: B1424687
CAS No.: 1220034-80-9
M. Wt: 271.74 g/mol
InChI Key: MUIUMHROYPPBGY-UHFFFAOYSA-N
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Description

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride (CAS 1220033-95-3) is a benzoic acid derivative featuring a methyl ester group at the 4-position of the benzene ring, coupled with a pyrrolidine-3-yloxymethyl substituent. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol .

Properties

IUPAC Name

methyl 4-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-10(3-5-11)9-17-12-6-7-14-8-12;/h2-5,12,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUMHROYPPBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 4-(aminomethyl)benzoate Intermediate

A critical intermediate is methyl 4-(aminomethyl)benzoate, which can be synthesized by esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions, followed by careful pH adjustment and extraction to isolate the ester.

Key parameters from patent literature:

Step Conditions Notes
Esterification 4-(aminomethyl)benzoic acid, methanol, 30% HCl, reflux 7 h Reaction mixture heated to boiling under reflux
Cooling Cool to 10°C Prepares for pH adjustment
pH Adjustment Add 4% NaOH solution to pH 6-7 Controls hydrolysis and extraction efficiency
Solvent Extraction Add methylene chloride (CH2Cl2), adjust pH to 10-11 at 5-10°C Extract organic phase containing ester
Yield 88-89% High yield with controlled conditions

This method suppresses premature hydrolysis and optimizes extraction, yielding high-purity methyl 4-(aminomethyl)benzoate suitable for further reactions.

Formation of the Pyrrolidinyloxy Group

The pyrrolidinyloxy moiety is introduced by nucleophilic substitution of a suitable leaving group on the benzoate precursor with 3-hydroxypyrrolidine or a protected derivative.

  • Sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) is commonly used to deprotonate the hydroxyl group of pyrrolidine, generating the nucleophile.
  • The nucleophile then displaces a leaving group (e.g., halogen or activated ester) on the benzoate ring, forming the ether linkage.

This step requires careful control of temperature and stoichiometry to avoid side reactions and ensure selective substitution.

Protection and Deprotection Strategies

In some synthetic routes, the pyrrolidine nitrogen is protected (e.g., Boc protection) to prevent unwanted side reactions during coupling. After the coupling step, deprotection is performed under acidic conditions to yield the free amine, which is then converted to the hydrochloride salt.

  • Catalytic hydrogenation (e.g., 10% Pd/C under hydrogen atmosphere) can be used to remove protecting groups such as Cbz.
  • Acidic treatment with HCl converts the free base to the hydrochloride salt, enhancing stability and solubility.

Purification

Purification methods include:

  • Liquid-liquid extraction using solvents such as ethyl acetate, dichloromethane, or chloroform.
  • Washing with saturated aqueous solutions (NaCl, NH4HCO3) to remove impurities.
  • Drying over anhydrous agents (MgSO4, Na2SO4).
  • Final purification by preparative high-performance liquid chromatography (HPLC) or crystallization to achieve high purity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Yield Notes
1 Esterification of 4-(aminomethyl)benzoic acid Methanol, 30% HCl, reflux 7 h Methyl 4-(aminomethyl)benzoate, 88-89% yield Temperature and pH control critical
2 pH adjustment and extraction NaOH solution, CH2Cl2, 5-10°C Isolation of ester intermediate Suppresses hydrolysis
3 Nucleophilic substitution with 3-hydroxypyrrolidine NaH, DMF, controlled temperature Formation of pyrrolidinyloxy ether Requires anhydrous conditions
4 Protection/deprotection (if applicable) Boc or Cbz protection; Pd/C hydrogenation Free amine intermediate Protects nitrogen during coupling
5 Formation of hydrochloride salt HCl treatment Final product as hydrochloride salt Enhances stability and handling
6 Purification Liquid-liquid extraction, drying, HPLC/crystallization High purity compound Ensures research-grade quality

Research Findings and Optimization Notes

  • The use of sodium hydride in DMF for nucleophilic substitution is preferred for high conversion rates and cleaner reactions.
  • Temperature control during esterification and extraction phases is essential to prevent side reactions and maximize yield.
  • Protection of the pyrrolidine nitrogen improves selectivity and reduces by-product formation during coupling.
  • Final purification by preparative HPLC ensures removal of residual impurities, critical for pharmaceutical research applications.
  • The hydrochloride salt form improves compound stability and solubility, facilitating handling and formulation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Ester Groups

Several analogs differ in the ester moiety while retaining the pyrrolidine or related substituents:

Compound Name Molecular Formula Substituent Group Key Properties Synthesis Method
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride C₁₄H₂₀ClNO₃ Ethyl ester, pyrrolidinylmethoxy MW: 285.77 g/mol; Industrial grade (99% purity) Alkylation with ethyl halides under basic conditions
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride C₁₈H₂₀ClNO₃ Benzyl ester, pyrrolidinyloxy MW: 333.81 g/mol; Irritant class Benzylation via nucleophilic substitution

Key Differences :

  • Solubility: The ethyl analog (C₁₄H₂₀ClNO₃) may exhibit higher lipophilicity than the methyl derivative due to the longer alkyl chain, while the benzyl variant (C₁₈H₂₀ClNO₃) is more hydrophobic .
  • Synthetic Efficiency : Ethyl and benzyl esters often require milder conditions compared to methyl esters, which may involve harsher reagents (e.g., thionyl chloride) for esterification .
Compounds with Tetrazole or Aminoethyl Substituents

Compounds with tetrazole or aminoethyl groups share the benzoate core but differ in functional group bioactivity:

Compound Name Molecular Formula Substituent Group Melting Point (°C) Biological Activity
Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (II-5b) C₁₈H₂₁ClN₆O₂ Benzyl-tetrazole 155–160 HDAC inhibition (IC₅₀ ~0.5 µM)
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride C₁₀H₁₄ClNO₂ Chiral aminoethyl Not reported Intermediate for chiral drugs

Key Differences :

  • Stereochemical Impact: The (S)-aminoethyl analog (Similarity: 0.98 to the target compound) highlights the role of chirality in drug efficacy, a factor absent in the achiral pyrrolidinyloxy derivative .

Yield Comparison :

  • Microwave methods (e.g., for chlorin derivatives) achieve 47–100% yields , while traditional multi-component syntheses yield 20–84% .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : Pyrrolidinyloxy derivatives (e.g., CAS 1220033-95-3) lack reported melting points, but tetrazole analogs melt at 155–192°C , indicating higher crystalline stability .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. Ethyl and benzyl esters may require co-solvents for formulation .

Biological Activity

Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride (CAS Number: 2514935-85-2) is a chemical compound characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • IUPAC Name : methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride
  • Smiles Notation : COC(=O)C1=CC=C(O[C@@H]2CCNC2)C=C1.Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various physiological pathways. Current research suggests that the pyrrolidine structure contributes significantly to its pharmacological properties, including potential neuroprotective and antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Neuroprotective Potential

There is ongoing research into the neuroprotective effects of this compound. Early findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further development in neurodegenerative disease therapies .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed inhibition of pro-inflammatory cytokines in cell culture models.
Suggested neuroprotective effects in neuronal cell lines exposed to oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochlorideContains an ethyl group instead of a methyl groupPotentially different solubility properties
Methyl 2-(3-pyrrolidinyloxy)methylbenzoateDifferent position of the pyrrolidine moietyMay exhibit varying biological activity
Methyl 4-(2-pyrrolidinyl)benzoatePyrrolidine at a different positionDifferent pharmacological profile

These comparisons highlight how structural modifications can influence biological activity, underscoring the importance of this compound as a subject for further research .

Q & A

How can researchers optimize the synthesis of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, using mild esterification conditions (e.g., DCC/DMAP coupling) can preserve sensitive functional groups while minimizing side reactions . Purification via recrystallization or preparative HPLC (as described for structurally similar benzoate esters in ) enhances purity. Monitoring reaction progress with TLC or in-situ FTIR ensures intermediates are minimized. For hydrochloride salt formation, stoichiometric HCl in anhydrous ethanol under nitrogen is recommended to avoid hydrolysis .

What analytical techniques are most effective for characterizing this compound, and how should they be prioritized?

Methodological Answer:
A tiered approach is advised:

Primary Characterization:

  • NMR (¹H/¹³C): Assign peaks using DEPT and COSY to resolve pyrrolidinyloxy and benzoate methyl groups .
  • HPLC-MS: Confirm molecular weight (e.g., ESI+ mode) and quantify purity (>98%) using a C18 column with 0.1% formic acid in water/acetonitrile .

Secondary Techniques:

  • X-ray Crystallography: Resolve stereochemistry using SHELXL ( ).
  • FTIR: Validate ester carbonyl (C=O at ~1700 cm⁻¹) and pyrrolidine N-H stretches .

How should researchers design experiments to assess the compound’s biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • In vitro Assays:
    • Use fluorescence-based enzymatic assays (e.g., AMPK activation, as in ) with positive controls (e.g., AICAR).
    • For receptor studies, employ radioligand displacement assays (e.g., ³H-labeled antagonists) to determine IC₅₀ values.
  • Dose-Response Curves: Test 5–8 concentrations in triplicate, normalized to vehicle controls.
  • Data Validation: Cross-check with orthogonal methods (e.g., SPR for binding kinetics) to confirm activity .

How can contradictions in spectroscopic data (e.g., NMR shifts) from different sources be resolved?

Methodological Answer:

  • Cross-Validation: Compare data with structurally analogous compounds (e.g., methyl 4-aminomethylbenzoate hydrochloride in ).
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .
  • Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

What computational methods are suitable for studying its molecular interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses in targets like GPCRs or kinases. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with pyrrolidinyloxy groups) using MOE .
  • ADMET Prediction: Utilize SwissADME to estimate bioavailability and toxicity .

What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation of the ester group .
  • Solubility: Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >7 to prevent hydrolysis .
  • Long-Term Stability: Monitor via accelerated stability studies (40°C/75% RH for 1 month) with HPLC purity checks .

How can researchers synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Replace pyrrolidine with piperidine () to alter steric bulk.
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoate ring via Suzuki coupling .
  • Salt Forms: Test alternative counterions (e.g., sulfate) for solubility improvements .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

What strategies are recommended for elucidating the 3D structure via X-ray crystallography?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (hanging drop) with 20% PEG 3350 as precipitant.
  • Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities.
  • Refinement: Apply SHELXL for anisotropic displacement parameters and validate with R-free values ( ).

How should researchers address low reproducibility in biological assay results?

Methodological Answer:

  • Batch Variability: Characterize each compound batch with LC-MS and elemental analysis .
  • Assay Controls: Include internal standards (e.g., staurosporine for kinase assays) and validate cell line viability via MTT .
  • Statistical Power: Use n ≥ 3 biological replicates and ANOVA with post-hoc tests to confirm significance .

What are the best practices for comparing this compound’s activity to structurally similar analogs?

Methodological Answer:

  • Reference Compounds: Use methyl 4-(aminopiperidine)benzoate derivatives () as comparators.
  • Activity Cliffs: Plot IC₅₀ vs. logP to identify critical substituents .
  • Meta-Analysis: Aggregate data from PubChem BioAssay () and ChEMBL for cross-dataset validation.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride
Reactant of Route 2
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Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride

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